molecular formula C14H17N5O2 B5484330 (1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide

(1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide

Cat. No.: B5484330
M. Wt: 287.32 g/mol
InChI Key: MWXWETAQTDEZIP-ZMERPEMGSA-N
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Description

(1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide is a complex organic compound with a unique structure that includes an imino group, a methoxyanilino group, a morpholine ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyaniline with a suitable aldehyde to form a Schiff base, which is then reacted with morpholine and a cyanide source under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form corresponding oxo compounds.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the imino group may yield oxo compounds, while reduction may produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the morpholine ring can enhance its solubility and bioavailability. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

(1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-20-12-4-2-11(3-5-12)17-18-13(10-15)14(16)19-6-8-21-9-7-19/h2-5,16-17H,6-9H2,1H3/b16-14?,18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXWETAQTDEZIP-ZMERPEMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C(=N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(/C#N)\C(=N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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